molecular formula C8H9Cl2F2N B6275833 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride CAS No. 2763749-66-0

1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride

Cat. No. B6275833
CAS RN: 2763749-66-0
M. Wt: 228.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride, also known as 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine HCl, is an organic compound of the amine class. It is a white, crystalline powder with a melting point of 182-184°C. It is soluble in water and has a molecular weight of 236.6 g/mol. It is used in scientific research for a variety of purposes, including as a reagent for chemical synthesis and as a catalyst for biochemical reactions.

Scientific Research Applications

1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride[3-Chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride is used in scientific research for a variety of purposes. It is commonly used as a reagent for chemical synthesis, as a catalyst for biochemical reactions, and as a substrate for enzyme-catalyzed reactions. It is also used in the synthesis of other compounds, such as 4-chloro-2-(difluoromethyl)phenylmethanamine, which is used in the synthesis of pharmaceuticals. Additionally, it is used in the synthesis of other compounds, such as 4-chloro-2-(difluoromethyl)phenylmethanamine hydrochloride.

Mechanism of Action

1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride[3-Chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride acts as a proton acceptor and electron donor in chemical reactions. It is capable of forming hydrogen bonds with other molecules, which can facilitate the formation of new bonds between molecules. It can also act as an acid catalyst, increasing the rate of certain reactions by providing a proton to the reaction. Additionally, it can act as an electron donor, providing electrons to the reaction and increasing the rate of certain reactions.
Biochemical and Physiological Effects
1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride[3-Chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. It has also been shown to have an effect on the metabolism of certain drugs, such as the anticonvulsant phenytoin, by increasing its rate of metabolism. Additionally, it has been shown to have an effect on the activity of certain hormones, such as testosterone, by increasing its rate of metabolism.

Advantages and Limitations for Lab Experiments

1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride[3-Chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound, making it ideal for long-term storage. On the other hand, it is not water soluble, making it difficult to use in certain laboratory experiments. Furthermore, it is a relatively toxic compound and should be handled with care.

Future Directions

1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride[3-Chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride has a variety of potential future applications. For example, it could be used in the development of new pharmaceuticals, as it has been shown to have an effect on the metabolism of certain drugs. Additionally, it could be used in the development of new catalysts for biochemical reactions, as it has been shown to increase the rate of certain reactions. Furthermore, it could be used in the development of new compounds for use in chemical synthesis, as it has been shown to form hydrogen bonds with other molecules. Finally, it could be used in the development of new compounds for use in medical imaging, as it has been shown to have an effect on the activity of certain hormones.

Synthesis Methods

The synthesis of 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride involves the reaction of 3-chloro-2-(difluoromethyl)phenylmethanamine with hydrochloric acid. The reaction is conducted in a solvent such as toluene or ethanol and is heated to a temperature of 140-160°C. The reaction is then cooled to room temperature and the product is isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride involves the reaction of 3-chloro-2-(difluoromethyl)benzaldehyde with methylamine followed by reduction of the resulting imine to the corresponding amine. The amine is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": ["3-chloro-2-(difluoromethyl)benzaldehyde", "methylamine", "hydrochloric acid"], "Reaction": ["Step 1: 3-chloro-2-(difluoromethyl)benzaldehyde is reacted with excess methylamine in ethanol at room temperature for 24 hours to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol at 0-5°C for 2 hours to yield the corresponding amine.", "Step 3: The amine is dissolved in hydrochloric acid and stirred at room temperature for 2 hours to form the hydrochloride salt of 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine."] }

CAS RN

2763749-66-0

Molecular Formula

C8H9Cl2F2N

Molecular Weight

228.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.